molecular formula C5H9BrN2O2S B3268406 (2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide CAS No. 479192-80-8

(2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide

Cat. No.: B3268406
CAS No.: 479192-80-8
M. Wt: 241.11 g/mol
InChI Key: ANHPONIKLAQVHU-UHFFFAOYSA-N
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Description

(2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide: is a chemical compound with the molecular formula C5H9BrN2O2S and a molecular weight of 241.11 g/mol . This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazolidine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide typically involves the reaction of activated aziridines with substituted isothiocyanates in the presence of a Lewis acid catalyst . The reaction is carried out under controlled conditions to ensure regio- and stereoselectivity. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield, purity, and cost-effectiveness. Cold-chain transportation is often required to maintain the stability of the compound during storage and shipment .

Chemical Reactions Analysis

Types of Reactions: (2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry: (2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents .

Medicine: Due to its biological activities, this compound is investigated for potential use in treating infections, cancer, and inflammatory diseases .

Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Known for its use in peptide synthesis.

    2-Iminothiazolidine: A related compound with similar structural features.

Uniqueness: (2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its diverse biological activities and potential therapeutic applications set it apart from other thiazolidine derivatives .

Properties

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)acetic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.BrH/c6-5-7(1-2-10-5)3-4(8)9;/h6H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHPONIKLAQVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)N1CC(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479192-80-8
Record name 3-Thiazolidineacetic acid, 2-imino-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479192-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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